3,4,5-Tribromo-2,6-dimethylbenzoic acid
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Overview
Description
3,4,5-Tribromo-2,6-dimethylbenzoic acid is an organic compound with the molecular formula C₉H₇Br₃O₂ It is a derivative of benzoic acid, characterized by the presence of three bromine atoms and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tribromo-2,6-dimethylbenzoic acid typically involves the bromination of 2,6-dimethylbenzoic acid. The reaction is carried out in the presence of a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like chloroform or carbon tetrachloride, and the temperature is maintained at a moderate level to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Tribromo-2,6-dimethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives such as carboxylates or ketones.
Reduction Products: Reduced derivatives like alcohols.
Scientific Research Applications
3,4,5-Tribromo-2,6-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5-Tribromo-2,6-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and carboxylic acid group play a crucial role in its reactivity and binding affinity to biological molecules. The compound can inhibit or activate certain enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2,4,6-Tribromo-3-hydroxybenzoic acid: Another brominated benzoic acid derivative with different substitution patterns.
3,4-Dimethylbenzoic acid: A similar compound lacking the bromine atoms, leading to different chemical properties and reactivity.
Uniqueness: 3,4,5-Tribromo-2,6-dimethylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63197-53-5 |
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Molecular Formula |
C9H7Br3O2 |
Molecular Weight |
386.86 g/mol |
IUPAC Name |
3,4,5-tribromo-2,6-dimethylbenzoic acid |
InChI |
InChI=1S/C9H7Br3O2/c1-3-5(9(13)14)4(2)7(11)8(12)6(3)10/h1-2H3,(H,13,14) |
InChI Key |
UTIHHHYCBOMAEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)Br)Br)C)C(=O)O |
Origin of Product |
United States |
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